6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a carboxamide group attached to the imidazo[2,1-b][1,3]thiazole core. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction of the imidazo[2,1-b][1,3]thiazole core with a fluorophenyl halide in the presence of a base such as potassium carbonate.
Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.
Carboxamide Formation: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution; aluminum chloride in dichloromethane for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups and the imidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential as a versatile scaffold for drug development and chemical biology research.
Properties
Molecular Formula |
C20H16FN3O2S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-18(19(25)22-15-7-9-16(26-2)10-8-15)27-20-23-17(11-24(12)20)13-3-5-14(21)6-4-13/h3-11H,1-2H3,(H,22,25) |
InChI Key |
YEXSZDXVMNTIQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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